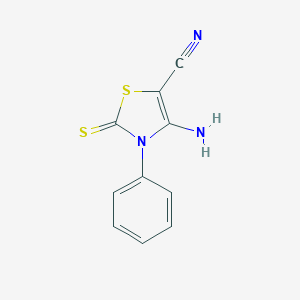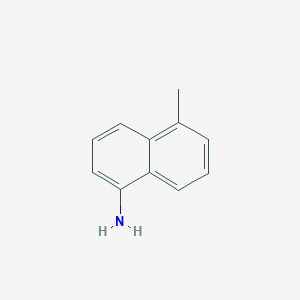
5-Methylnaphthalen-1-amine
Descripción general
Descripción
5-Methylnaphthalen-1-amine is a chemical compound with the molecular formula C11H11N and a molecular weight of 157.21 . It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings .
Synthesis Analysis
The synthesis of amines, such as 5-Methylnaphthalen-1-amine, can be achieved through various methods. One common method involves the alkylation of amines using halogenoalkanes . This process involves heating the halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas .Molecular Structure Analysis
The molecular structure of 5-Methylnaphthalen-1-amine can be represented by the InChI code: 1S/C11H11N/c1-12-11-8-4-6-9-5-2-3-7-10 (9)11/h2-8,12H,1H3 . This indicates that the molecule consists of a naphthalene ring with an amine (-NH2) group attached to one carbon and a methyl (-CH3) group attached to another carbon .Chemical Reactions Analysis
Amines, including 5-Methylnaphthalen-1-amine, can undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . This reaction involves the replacement of a hydrogen atom in the amine group with an alkyl group, resulting in a secondary or tertiary amine .Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure and the presence of other functional groups. Amines with low molar mass are quite soluble in water . The solubility of amines in water decreases as the number of carbon atoms increases .Aplicaciones Científicas De Investigación
Synthesis of Aryl Amines : 5-Methylnaphthalen-1-amine is used in the synthesis of aryl amines. A study demonstrated the rapid preparation of 1-aminonaphthalenes using Pd-catalyzed aryl amination under microwave conditions, highlighting an improvement in yields compared to standard conditions (Wang, Magnin, & Hamann, 2003).
Polymer Film Formation : In the field of polymer science, 5-Methylnaphthalen-1-amine derivatives are involved in the electrooxidation process leading to polymer film formation on electrodes. These polymers consist of amine and imine units and are capable of chelating metal ions (Pham, Oulahyne, Mostefai, & Chehimi, 1998).
Electrochemical and Spectroscopic Applications : Research shows that sequential N-methylation of diaminonaphthalene derivatives, including those based on 5-Methylnaphthalen-1-amine, can modulate ground- and excited-state oxidation potentials. This is useful in designing electron donors for various electrochemical and spectroscopic applications (Campbell, Finch, & Rokita, 2010).
Conjugation with Biological Molecules : The compound finds application in biochemistry for the conjugation with biomolecules. For example, a method for attaching amines to the terminal 5'-phosphate of oligonucleotides or nucleic acids in aqueous solution was developed, applicable to 5-Methylnaphthalen-1-amine and similar compounds (Chu, Wahl, & Orgel, 1983).
Catalysis in Organic Chemistry : The compound is utilized in catalysis for asymmetric hydrogenation processes in organic synthesis. Research has shown that amino acid substituted triphenylphosphane ligands, which can be derived from 5-Methylnaphthalen-1-amine, are effective in these processes (Kokan & Kirin, 2013).
Anticancer Drug Development : In medicinal chemistry, derivatives of 5-Methylnaphthalen-1-amine have been evaluated for their anticancer activities. For instance, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, derived from this compound, showed significant antiproliferative activity and ability to inhibit tubulin polymerization in cancer cell lines (Liu, Wang, Peng, & Li, 2020).
Material Science and Nanocomposites : 5-Methylnaphthalen-1-amine is used in the preparation of novel silane functionalizing polyimide bearing pendent naphthyl units for nanocomposite materials. These materials demonstrate high thermal stability and improved mechanical properties, and they have potential applications in gas separation (Dinari & Ahmadizadegan, 2015).
Bioimaging Applications : Derivatives of 5-Methylnaphthalen-1-amine have been utilized in the development of fluorescent chemosensors for bioimaging. These probes display excellent selectivity and sensitivity for metal ions and have applications in intracellular imaging (Iniya, Jeyanthi, Krishnaveni, Mahesh, & Chellappa, 2014).
Propiedades
IUPAC Name |
5-methylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMBXSHMGQNEKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600339 | |
| Record name | 5-Methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylnaphthalen-1-amine | |
CAS RN |
102878-61-5 | |
| Record name | 5-Methylnaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



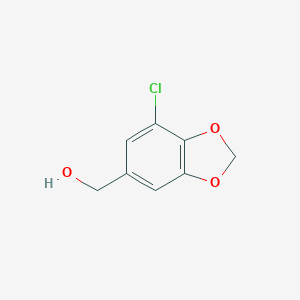
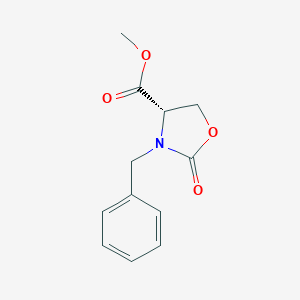

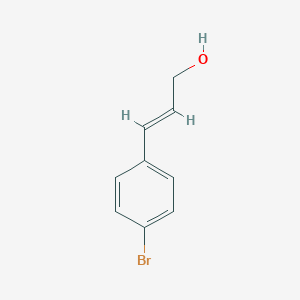


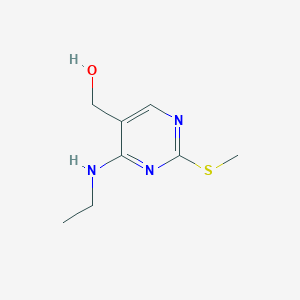

![7,8-dihydro-1H-furo[2,3-g]indole](/img/structure/B180331.png)




